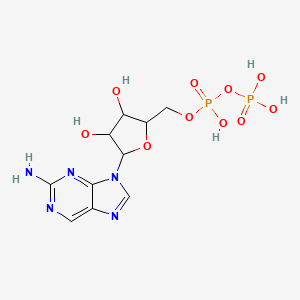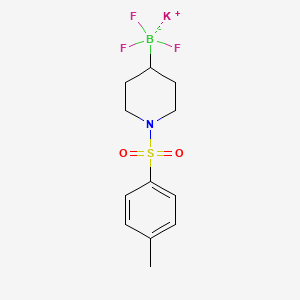
Potassium trifluoro(1-tosylpiperidin-4-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Potassium trifluoro(1-tosylpiperidin-4-yl)borate typically involves the reaction of 1-tosylpiperidine with a boron reagent under specific conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference . Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity .
Chemical Reactions Analysis
Potassium trifluoro(1-tosylpiperidin-4-yl)borate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Potassium trifluoro(1-tosylpiperidin-4-yl)borate has several scientific research applications:
Mechanism of Action
The mechanism of action of Potassium trifluoro(1-tosylpiperidin-4-yl)borate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group . This group can undergo nucleophilic substitution, coupling, and other reactions, making the compound a versatile reagent in organic synthesis . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Potassium trifluoro(1-tosylpiperidin-4-yl)borate can be compared with other similar compounds such as:
This compound: Similar in structure and reactivity.
Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate: Another organoboron compound with similar applications in organic synthesis.
The uniqueness of this compound lies in its specific reactivity and versatility in various chemical reactions .
Properties
Molecular Formula |
C12H16BF3KNO2S |
|---|---|
Molecular Weight |
345.23 g/mol |
IUPAC Name |
potassium;trifluoro-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]boranuide |
InChI |
InChI=1S/C12H16BF3NO2S.K/c1-10-2-4-12(5-3-10)20(18,19)17-8-6-11(7-9-17)13(14,15)16;/h2-5,11H,6-9H2,1H3;/q-1;+1 |
InChI Key |
AZMMDFAIRILEFT-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Piperidinol,1-[6-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12281919.png)
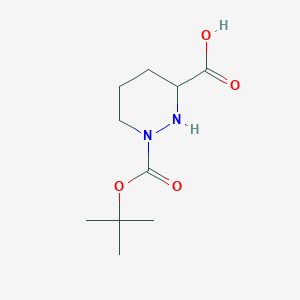
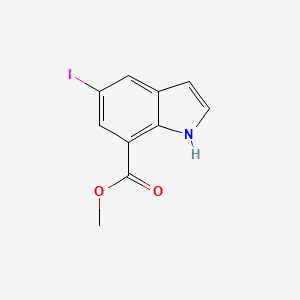
![1-(benzenesulfonyl)-7-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12281930.png)
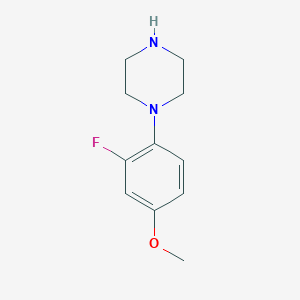
![(S)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethy lsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine](/img/structure/B12281956.png)
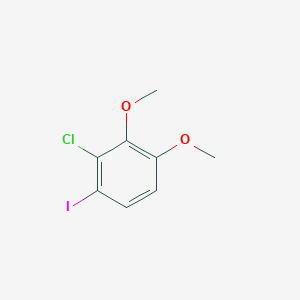
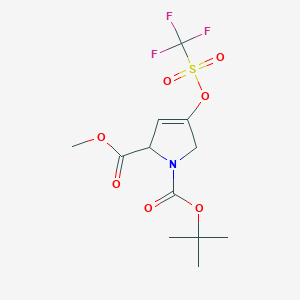
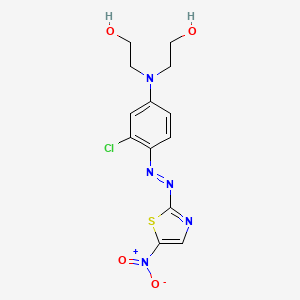
![2-Chloro-7-(3,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12281994.png)
![Tert-butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12281996.png)

![(2Z)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride](/img/structure/B12282008.png)
